1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
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Overview
Description
1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.
N-(2-Aminoethyl)piperidine: Lacks the nitrobenzenesulfonyl group but has a similar piperidine and ethanamine structure.
Uniqueness
1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl and ethanamine groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-6-4-5-9-15(11)21(19,20)13-8-3-2-7-12(13)16(17)18/h2-3,7-8,10-11H,4-6,9,14H2,1H3 |
InChI Key |
NXINKIYKZVQAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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